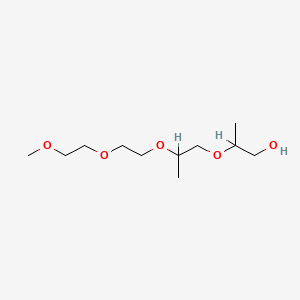
2,5,8,11-Tetraoxatridecan-13-ol, 9,12(9,13-,10,12 or 10,13)-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11-Tetraoxatridecan-13-ol, 9,12(9,13-,10,12 or 10,13)-dimethyl- is a useful research compound. Its molecular formula is C11H24O5 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5,8,11-Tetraoxatridecan-13-ol, 9,12(9,13-,10,12 or 10,13)-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5,8,11-Tetraoxatridecan-13-ol, 9,12(9,13-,10,12 or 10,13)-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,5,8,11-Tetraoxatridecan-13-ol, commonly referred to by its CAS number 23783-42-8, is a polyether compound that has garnered attention for its diverse biological activities and potential applications in various fields including biomedicine and materials science. This article delves into its biological activity, synthesizing data from multiple sources to provide a comprehensive overview.
The molecular formula of 2,5,8,11-Tetraoxatridecan-13-ol is C9H20O5, with a molar mass of approximately 208.25 g/mol. Its physical properties include:
- Density : 1.04 g/cm³
- Boiling Point : 285.4°C
- Water Solubility : Highly soluble in water
- Flash Point : 126.4°C
The compound is characterized by a clear to slightly yellow liquid appearance and possesses a predicted pKa of 14.36 .
Corrosion Inhibition
One notable application of 2,5,8,11-Tetraoxatridecan-13-ol is as a corrosion inhibitor in metal protection. Its ability to form stable complexes with metal ions helps prevent oxidation and degradation of metallic surfaces .
Biocompatibility and Drug Delivery
The compound's high water solubility makes it an attractive candidate for drug delivery systems. Polyether compounds are often utilized in the development of dendrimers and other nanocarriers due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
Case Study 1: Dendritic Drug Delivery Systems
In a study exploring dendritic systems for drug delivery, tetraoxatridecan derivatives were evaluated for their ability to enhance the solubility and bioavailability of hydrophobic drugs. The results indicated that these compounds could significantly improve the pharmacokinetic profiles of encapsulated drugs in vivo .
Case Study 2: Antimicrobial Peptides
A review highlighted the potential of antimicrobial peptides derived from similar polyether structures in combating bacterial infections. Although specific data on tetraoxatridecan derivatives were not detailed, the findings suggest that further exploration could yield promising results in developing new antimicrobial agents .
Data Table: Comparison of Biological Activities
Scientific Research Applications
Surfactant and Emulsifier
2,5,8,11-Tetraoxatridecan-13-ol functions as a surfactant and emulsifier. Its ability to reduce surface tension between immiscible substances enhances the mixing of lipid membranes and proteins. This property is crucial in formulations requiring stable emulsions, such as pharmaceuticals and cosmetics.
Cellular Effects
The compound alters cell membrane dynamics by impacting permeability and fluidity. This can influence:
- Cell Signaling : Modifying the activity of membrane-bound receptors and enzymes.
- Enzyme Activity : Binding to biomolecules can change their conformation and activity, affecting metabolic pathways .
Molecular Mechanisms
The compound's interactions at the molecular level involve:
- Binding to specific biomolecules (proteins and lipids), leading to conformational changes.
- Modulating various cellular processes through its effects on membrane dynamics.
Drug Delivery Systems
In a study focusing on drug solubility enhancement, 2,5,8,11-Tetraoxatridecan-13-ol was shown to improve the bioavailability of co-administered drugs by altering their solubility profiles in biological systems. This application is particularly relevant in developing oral formulations where drug absorption is critical.
Biochemical Research
Research has demonstrated that this compound can stabilize enzyme reactions by maintaining optimal conditions for enzymatic activity. Its role as a stabilizer in biochemical assays has been highlighted in various studies that require precise control over reaction environments .
Potential in Materials Science
The surfactant properties of 2,5,8,11-Tetraoxatridecan-13-ol extend to materials science applications:
Chemical Reactions Analysis
Esterification Reactions
The terminal hydroxyl group reacts with carboxylic acid derivatives to form esters. This reaction is catalyzed by acids or bases and is critical for modifying the compound’s solubility and application potential.
Example Reaction with Benzoyl Chloride:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2,5,8,11-Tetraoxatridecan-13-ol + 4-Iodobenzoyl chloride | CH₂Cl₂/Et₃N, 0°C → RT, 2 h | 2,5,8,11-Tetraoxatridecan-13-yl-4-iodobenzoate | 84% |
Similar reactivity is observed with nonanoic acid, yielding 2,5,8,11-Tetraoxatridecan-13-yl nonanoate (C₁₈H₃₆O₆), a compound with surfactant properties .
Nucleophilic Substitution Reactions
The compound participates in SN2 reactions under basic conditions, leveraging its hydroxyl group as a leaving site.
Example Reaction with Haloarenes:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2,5,8,11-Tetraoxatridecan-13-ol + 5-Chloro-4-iodo-2-nitro-phenylamine | DMSO, KOH, 60°C, 15 h | 4-Iodo-5-(polyether-substituted)-2-nitro-phenylamine | 80% |
This reaction highlights its utility in synthesizing aryl ethers for pharmaceuticals or agrochemicals.
Functional Group Compatibility
-
Ether Stability : The tetraoxatridecane backbone remains intact under mild acidic/basic conditions but may degrade in strong oxidizing environments.
-
Hydroxyl Reactivity : Selective protection/deprotection strategies (e.g., silylation) are feasible for multi-step syntheses .
Reaction Mechanism Insights
Properties
CAS No. |
66271-91-8 |
|---|---|
Molecular Formula |
C11H24O5 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C11H24O5/c1-10(8-12)16-9-11(2)15-7-6-14-5-4-13-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
SYIGFFSZORSQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCC(C)OCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















